molecular formula C13H14F3NO B4596512 N-cyclohexyl-2,3,4-trifluorobenzamide

N-cyclohexyl-2,3,4-trifluorobenzamide

Cat. No.: B4596512
M. Wt: 257.25 g/mol
InChI Key: OYFUCWOQNRDOBO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,3,4-trifluorobenzamide is a synthetic fluorinated benzamide compound intended for research and development purposes exclusively. Incorporating fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly alter a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . The strategic placement of three fluorine atoms on the benzamide ring system, combined with the lipophilic cyclohexyl group, is a typical structural motif used to enhance membrane permeability and optimize interactions with enzyme active sites . Compounds within this chemical class serve as valuable intermediates and scaffolds in drug discovery. Research into structurally similar trifluoromethyl and polyfluorobenzamide compounds has shown their potential in various therapeutic areas. For instance, certain analogues have been designed and evaluated as potential potassium channel blockers for the management of epileptic paroxysmal seizures . Other cyclohexyl benzamide derivatives are investigated as agonists for targets like GPR142, which is associated with the stimulation of insulin secretion, pointing to potential applications in metabolic diseases such as diabetes . Furthermore, polyfluorinated benzamides have demonstrated significant antiangiogenic properties in biological models, inhibiting the formation of new blood vessels, a key process in cancer progression . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure for building compound libraries in high-throughput screening. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-2,3,4-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-10-7-6-9(11(15)12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFUCWOQNRDOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorinated Benzamides

The number and position of fluorine atoms on the benzamide ring significantly affect activity. Key comparisons include:

Compound Name Substituents Key Features Biological Activity Reference
N-cyclohexyl-2,3,4-trifluorobenzamide 2,3,4-trifluoro High lipophilicity, metabolic stability Potential enzyme inhibition -
N-(cyclohexyl)-2,4-dimethoxybenzamide 2,4-dimethoxy Electron-rich ring, moderate steric bulk Moderate anticancer activity
2-Fluoro-N-(cyclohexyl)-benzamide Single fluorine (position 2) Reduced steric hindrance Lower anti-inflammatory effects
N-(4-fluorophenyl)-2-methoxybenzamide 4-fluoro, 2-methoxy Mixed electronic effects Strong enzyme inhibition

Key Insights :

  • Trifluoro substitution (as in the target compound) enhances metabolic stability and target binding compared to mono- or di-fluoro analogs .
  • Methoxy groups (e.g., in N-(cyclohexyl)-2,4-dimethoxybenzamide) increase electron density but reduce hydrophobicity, leading to weaker bioactivity in some contexts .

Trifluoromethyl vs. Trifluoro Substitution

Compounds with trifluoromethyl (-CF₃) groups exhibit distinct properties compared to trifluoro-substituted benzamides:

Compound Name Substituent Key Features Biological Activity Reference
N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide -CF₃ (position 3) High stability, strong electron withdrawal Enhanced antimicrobial activity
3,5-Bis(trifluoromethyl)benzamidine hydrochloride -CF₃ (positions 3,5) Extreme electron deficiency Potent enzyme inhibition

Key Insights :

  • Trifluoro substitution on the benzamide ring (as in the target compound) provides balanced electronic effects compared to -CF₃, which may cause excessive electron withdrawal and reduce solubility .

Cyclohexyl Amine vs. Other Amine Groups

The cyclohexyl group’s steric bulk and hydrophobicity differentiate the target compound from analogs with aromatic or heterocyclic amines:

Compound Name Amine Group Key Features Biological Activity Reference
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide Benzoxazepin core Rigid structure, moderate hydrophobicity Anticancer potential
N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide 3-chloro-4-fluorophenyl Planar aromatic ring Targeted enzyme inhibition

Key Insights :

  • The cyclohexyl group in the target compound improves membrane permeability compared to planar aromatic amines .
  • Rigid heterocyclic amines (e.g., benzoxazepin) may limit conformational flexibility, reducing binding efficiency in some cases .

Halogen vs. Other Substituents

Halogen type (F, Cl) and substitution patterns influence reactivity and bioactivity:

Compound Name Substituents Key Features Biological Activity Reference
3-chloro-N-(2-fluorophenyl)benzamide 3-Cl, 2-F Mixed halogen effects Moderate antimicrobial activity
N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide 3-Cl, 4-F, cyclohexene Enhanced lipophilicity High-target specificity

Key Insights :

  • Fluorine is preferred over chlorine for reducing toxicity and improving metabolic stability .
  • The target compound’s all-fluoro substitution avoids the polarizability of chlorine, enhancing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2,3,4-trifluorobenzamide
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